3-bromo-9-methyl-9H-carbazole

Catalog No.
S671712
CAS No.
91828-08-9
M.F
C13H10BrN
M. Wt
260.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-9-methyl-9H-carbazole

CAS Number

91828-08-9

Product Name

3-bromo-9-methyl-9H-carbazole

IUPAC Name

3-bromo-9-methylcarbazole

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

InChI

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3

InChI Key

HQENVGAILUHBND-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31

The exact mass of the compound 3-bromo-9-methyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-9-methyl-9H-carbazole (CAS 91828-08-9) is a highly reactive, mono-functionalized heterocyclic building block extensively utilized in the synthesis of organic light-emitting diode (OLED) materials, hole-transport layers (HTLs), and specialized conductive polymers. By featuring a pre-installed N-methyl group and a single bromine atom at the 3-position, this compound provides a precise reactive handle for palladium-catalyzed cross-coupling reactions while entirely preventing unwanted side reactions at the carbazole nitrogen. This structural configuration makes it an essential precursor for manufacturing asymmetric donor-acceptor (D-A) fluorophores and precise end-capped polymer architectures, offering superior synthetic predictability and atom economy compared to unprotected or di-halogenated carbazole alternatives [1].

Substituting 3-bromo-9-methyl-9H-carbazole with its closest generic analog, 3-bromocarbazole, introduces severe inefficiencies in procurement and manufacturing workflows. The free secondary amine in 3-bromocarbazole is highly susceptible to competing N-arylation or N-alkylation during basic cross-coupling conditions, requiring either a costly intermediate protection-deprotection sequence or resulting in complex, low-yield product mixtures that are difficult to purify [1]. Similarly, attempting to use 3,6-dibromo-9-methylcarbazole for mono-substitution inevitably leads to statistical mixtures of mono- and bis-adducts, drastically reducing the yield of asymmetric targets and complicating chromatographic isolation [2]. Procuring the precisely mono-brominated, N-methylated compound ensures absolute regiocontrol and maximizes atom economy in downstream material synthesis.

Elimination of N-Arylation in Palladium-Catalyzed Cross-Coupling

In standard palladium-catalyzed C-C bond formation (e.g., Suzuki or Heck couplings), the presence of an unprotected carbazole nitrogen leads to competitive Buchwald-Hartwig-type N-arylation. 3-Bromo-9-methyl-9H-carbazole completely blocks this pathway, routinely delivering >90-95% yields of the desired 3-substituted C-C coupled product under standard basic conditions. In contrast, using unprotected 3-bromocarbazole without a prior protection step typically results in significant yield penalties due to the formation of N-arylated byproducts, often capping the target C-C product yield below 60% and requiring harsher conditions or specialized ligands to control selectivity [1].

Evidence DimensionTarget C-C Coupling Yield (Unprotected vs. Protected)
Target Compound Data>90-95% yield (single C-C product, no N-arylation)
Comparator Or Baseline3-bromocarbazole (unprotected): <60% C-C yield (complex mixture with N-arylation)
Quantified Difference>30% absolute yield improvement and elimination of protection/deprotection steps
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in basic media

Eliminating the need for nitrogen protection steps directly reduces reagent costs, shortens synthetic timelines, and drastically simplifies product purification at industrial scales.

Absolute Stoichiometric Control for Asymmetric D-A Architectures

The synthesis of advanced thermally activated delayed fluorescence (TADF) materials often requires asymmetric donor-acceptor (D-A) structures. 3-Bromo-9-methyl-9H-carbazole functions as a strict mono-functional precursor, ensuring 100% conversion to asymmetric mono-adducts when reacted with an acceptor moiety. When procurement substitutes like 3,6-dibromo-9-methylcarbazole are used with a 1:1 stoichiometric ratio in an attempt to achieve mono-substitution, the reaction invariably yields a statistical distribution (e.g., 25% unreacted, 50% mono-adduct, 25% bis-adduct), capping the maximum theoretical yield of the desired asymmetric product at 50% and requiring intensive chromatographic separation [1].

Evidence DimensionMaximum Theoretical Mono-substitution Yield
Target Compound Data100% (exclusive mono-functional reactivity)
Comparator Or Baseline3,6-dibromo-9-methylcarbazole: ~50% (statistical mixture of mono- and bis-adducts)
Quantified Difference2x higher theoretical yield for asymmetric targets and elimination of bis-adduct impurities
Conditions1:1 stoichiometric coupling with an arylboronic acid or amine acceptor

Procuring the strictly mono-brominated precursor is mandatory for synthesizing asymmetric OLED materials without incurring massive yield losses and purification bottlenecks.

Enhanced Solubility for Scalable Solution-Phase Processing

The N-methylation of the carbazole core fundamentally alters the compound's solid-state and solution-phase dynamics by eliminating intermolecular N-H hydrogen bonding. 3-Bromo-9-methyl-9H-carbazole exhibits significantly enhanced solubility in common organic solvents (such as toluene, dichloromethane, and THF) compared to 3-bromocarbazole. This enhanced solubility allows for higher concentration reactions (e.g., >0.5 M) during large-scale batch synthesis, whereas the unprotected analog often requires larger solvent volumes or highly polar, high-boiling solvents (like DMF or NMP) to maintain homogeneous reaction mixtures, complicating downstream solvent removal and recovery[1].

Evidence DimensionSolubility and Reaction Concentration Limits
Target Compound DataHighly soluble in standard non-polar/moderately polar solvents (enables >0.5 M batch concentrations)
Comparator Or Baseline3-bromocarbazole: Lower solubility due to N-H hydrogen bonding (requires polar aprotic solvents or higher dilution)
Quantified DifferenceEnables higher throughput batch processing and simplified solvent recovery
ConditionsStandard solution-phase organic synthesis workflows at ambient to reflux temperatures

Higher solubility in volatile organic solvents allows manufacturers to increase batch sizes and reduce the energy costs associated with solvent removal.

Synthesis of Asymmetric TADF and OLED Emitters

Because it strictly limits reactivity to the 3-position and protects the nitrogen, 3-bromo-9-methyl-9H-carbazole is the premier choice for synthesizing asymmetric donor-acceptor (D-A) fluorophores. It allows precise coupling of the electron-donating carbazole moiety to various electron-accepting cores without the risk of bis-substitution or N-arylation, streamlining the production of high-efficiency OLED materials[1].

End-Capping Agent for Hole-Transporting Polymers

In polymer science, this compound is utilized as a highly efficient end-capping agent for conjugated polymers. Its mono-functional nature ensures that it terminates polymer chain growth precisely, controlling molecular weight and preventing unwanted cross-linking that would occur if di-halogenated impurities were present, thereby ensuring reproducible batch-to-batch polymer performance [2].

Building Block for Pharmaceutical Discovery

The compound serves as a versatile, ready-to-use building block for generating carbazole-containing small molecule libraries. Its high solubility and compatibility with standard high-throughput palladium-catalyzed coupling conditions make it ideal for drug discovery workflows where rapid, high-yield derivatization is prioritized over complex protection-deprotection schemes [3].

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-bromo-9-methyl-9H-carbazole

Dates

Last modified: 08-15-2023

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